molecular formula C20H21N3O B2522535 N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide CAS No. 1448130-21-9

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide

Cat. No.: B2522535
CAS No.: 1448130-21-9
M. Wt: 319.408
InChI Key: UPTDZBKJPCXUPC-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide is a synthetic small molecule featuring the imidazo[1,2-a]pyridine pharmacophore, a privileged scaffold in medicinal chemistry . This chemotype is present in several commercially available drugs and clinical candidates, such as the anxiolytics alpidem and necopidem, and the hypnotic agent zolpidem, underscoring its significant value in central nervous system (CNS) drug discovery . Compounds based on this structure have demonstrated a wide range of biological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties, making them versatile candidates for hit-to-lead optimization campaigns . The structural architecture of this compound, which includes a cyclopropyl group and a m-tolyl acetamide side chain, suggests potential for targeted biological activity. Research into closely related 2-aryl imidazo[1,2-a]pyridine-3-acetamide derivatives has shown their relevance in developing therapies for anxiety, substance-related disorders, and other central nervous system conditions . The molecule's properties can be further explored through various synthetic methodologies, including multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction, which are efficient for generating diverse imidazo[1,2-a]pyridine libraries . This product is intended for research purposes as a chemical reference standard or as a building block in the synthesis of novel bioactive molecules. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-15-5-4-6-16(11-15)12-20(24)23(17-8-9-17)14-18-13-21-19-7-2-3-10-22(18)19/h2-7,10-11,13,17H,8-9,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTDZBKJPCXUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N(CC2=CN=C3N2C=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the imidazopyridine family, characterized by the following structural features:

  • Cyclopropyl Group : Enhances lipophilicity and may influence the compound's interaction with biological targets.
  • Imidazo[1,2-a]pyridine Moiety : Known for its ability to interact with various biological targets due to its planar structure.
  • Acetamide Group : Contributes to the compound's overall stability and reactivity.

The molecular formula is C21H22N4OC_{21}H_{22}N_4O, and it exhibits unique properties that make it a candidate for further pharmacological exploration .

The primary mechanism of action for this compound involves the inhibition of specific proteins within the RAS signaling pathway. It has been reported to target the KRAS G12C mutation, which is implicated in various cancers. By covalently binding to this protein, the compound effectively disrupts downstream signaling pathways that promote cell growth and survival .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated:

  • Inhibition of Cell Proliferation : The compound has shown efficacy against several cancer cell lines, particularly those harboring KRAS mutations. For instance, it was able to reduce cell viability in assays involving lung cancer cell lines .
  • Tumor Growth Suppression : In animal models, compounds similar to this one have exhibited tumor growth inhibition rates exceeding 70% .

Additional Biological Activities

Beyond its anticancer effects, the imidazo[1,2-a]pyridine structure suggests potential activities against:

  • Microbial Infections : Some derivatives have demonstrated antimicrobial properties.
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:

  • Bioavailability : Studies suggest that derivatives within this class exhibit good oral bioavailability (around 29% as noted in related compounds).
  • Metabolism : The compound undergoes metabolic transformations primarily via hepatic pathways, which can affect its efficacy and safety profile .

Table 1: Summary of Biological Activity Studies

Study ReferenceCell LineIC50 (nM)Effect
EBC-1405.5Significant inhibition of proliferation
A54967Effective against KRAS G12C mutation
HCT11692Notable tumor growth reduction

Case Study Insights

  • EBC-1 Cell Line Study : Demonstrated an IC50 value of 405.5 nM, indicating substantial effectiveness against non-small cell lung cancer.
  • A549 Cell Line Evaluation : Showed reduced viability at concentrations as low as 67 nM, highlighting the compound's potency against KRAS-mutated cancers.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The m-tolyl group distinguishes the target compound from analogs with 4-methylphenyl (paratolyl) or dichlorophenyl substituents. For example:

  • MM0333.02 (LGC Quality) : 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide features a 4-methylphenyl group, which may enhance lipophilicity compared to m-tolyl .
  • Patent Compound () : N-Ethyl-N-(pyridinylmethyl)-2-(3,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-acetamide·HCl incorporates electron-withdrawing chlorine atoms, likely altering receptor binding kinetics .

Nitrogen Substituent Modifications

The cyclopropyl group on the acetamide nitrogen contrasts with common alkyl or aryl substituents:

  • Zolpidem Tartrate Impurity A () : N,N-Dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide uses dimethyl substitution, which reduces steric bulk but may limit metabolic stability .
  • Oxozolpidem (MM0333.06) : Incorporates an oxo group, altering hydrogen-bonding capacity compared to the cyclopropyl group .

Synthetic Considerations : Cyclopropyl groups require specialized synthesis routes (e.g., ring-opening reactions or cross-coupling), as seen in optimized protocols for N-substituted imidazo[1,2-a]pyridine-2-acetamides .

Pharmacological Implications from Structural Analogues

  • Zolpidem Derivatives : The target compound shares a core structure with zolpidem, a GABA_A receptor agonist. However, the cyclopropyl and m-tolyl groups may confer distinct selectivity or reduced off-target effects compared to zolpidem’s 4-methylphenyl and dimethylacetamide moieties .
  • Thioether-Containing Analog () : N-[[2-(4-Methylphenyl)-6-(phenylthio)imidazo[1,2-a]pyridin-3-yl]methyl]acetamide introduces a sulfur atom, which could enhance metabolic resistance but reduce solubility .

Crystallographic and Hydrogen-Bonding Profiles

  • N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide () : Exhibits intermolecular N–H···N hydrogen bonding in its crystal structure. The cyclopropyl group in the target compound may disrupt such interactions, affecting solid-state stability .

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